Allyl propyl disulfide
Description
Allyl propyl disulfide (APD; CAS 2179-59-1) is an organosulfur compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol. Structurally, it consists of a disulfide bond (–S–S–) connecting an allyl group (CH₂=CHCH₂–) and a propyl group (CH₂CH₂CH₃) . APD is a volatile compound predominantly found in Allium species, including garlic (Allium sativum), shallots (Allium cepa var. aggregatum), and leeks (Allium ampeloprasum) . It contributes to the pungent aroma of these plants and has been associated with bioactive properties such as:
Properties
IUPAC Name |
1-(prop-2-enyldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSSPCOFDUKHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S2, Array | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19737 | |
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| Record name | ALLYL PROPYL DISULFIDE | |
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DSSTOX Substance ID |
DTXSID8024448 | |
| Record name | Allyl propyl disulfide | |
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Molecular Weight |
148.3 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992), Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] [NIOSH], PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colourless to yellowish liquid; Fruity, garlic odour, Pale-yellow liquid with a strong & irritating onion-like odor., Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] | |
| Record name | ALLYL PROPYL DISULFIDE | |
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| Record name | Allyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |
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Boiling Point |
66-68 °C at 16 mm Hg, 195.00 to 200.00 °C. @ 760.00 mm Hg, at 2.1kPa: 66-69 °C | |
| Record name | ALLYL PROPYL DISULFIDE | |
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| Record name | 2-Propenyl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
133.3 °F (NTP, 1992), 133 °F, 56 °C, 133.3 °F | |
| Record name | ALLYL PROPYL DISULFIDE | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/313 | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in diethyl ether, carbon disulfide, and chloroform, Solubility in water: none, Practically insoluble to insoluble in water, Soluble (in ethanol), Insoluble | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ALLYL PROPYL DISULFIDE | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Allyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | Allyl propyl disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.93 at 59 °F (NIOSH, 2023) - Less dense than water; will float, 0.9289 g/cu cm at 15 °C, Relative density (water = 1): 0.9, 0.999-1.005, 0.93, (59 °F): 0.93 | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |
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| Record name | Allyl propyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/313 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl propyl disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.1 | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.39 [mmHg], 0.39 mm Hg at 25 °C /est/, Vapor pressure, Pa at 20 °C: 50 | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Liquid, Pale-yellow liquid | |
CAS No. |
2179-59-1 | |
| Record name | ALLYL PROPYL DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Allyl propyl disulfide | |
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| Record name | Allyl propyl disulphide | |
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| Record name | 2-Propenyl propyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033912 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/313 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
5 °F (NTP, 1992), -15 °C, 5 °F | |
| Record name | ALLYL PROPYL DISULFIDE | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |
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| Record name | ALLYL PROPYL DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/313 | |
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| Record name | Allyl propyl disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl propyl disulfide can be synthesized through the reaction of allyl chloride with sodium disulfide under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, this compound is produced by the extraction of onion or garlic oil, followed by purification processes to isolate the compound. The extraction process involves crushing the plant material and using steam distillation to obtain the essential oils, which are then subjected to further purification .
Chemical Reactions Analysis
Types of Reactions: Allyl propyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Food Industry
Flavoring Agent:
Allyl propyl disulfide is widely used as a synthetic flavoring agent in the food industry. It enhances the flavor profiles of various products, including soups, sauces, and meat products. Its presence in onion vapor contributes to its flavor-enhancing properties, making it a popular additive in culinary applications.
Safety Research:
The compound is also a subject of occupational health research due to its irritant properties. Studies investigate its concentration in workplaces processing onions to establish safe exposure limits for workers, aiming to prevent eye and skin irritation.
Agricultural Applications
Crop Protection:
this compound has been identified for its potential use as a plant growth regulator and soil disinfectant. It exhibits synergistic effects when used with agricultural chemicals, enhancing plant growth while reducing the need for harmful pesticides. Research indicates that it can kill bacteria, fungi, and nematodes that affect crops, thereby improving yield and quality .
Environmental Benefits:
The multifunctional nature of this compound allows for reduced pesticide usage, contributing to environmental sustainability by minimizing chemical residues in agricultural produce .
Medical Applications
Antimicrobial Properties:
Emerging studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi. While preliminary findings indicate potential effectiveness, further research is necessary to elucidate its mechanisms of action and overall efficacy.
Insulin Interaction:
Research has shown that compounds like this compound may interact competitively with insulin due to their disulfide bonds. This property opens avenues for exploring its role in managing diabetes and related metabolic disorders .
Immunomodulatory Effects
Recent investigations into organosulfur compounds, including this compound, have revealed their ability to modulate immune responses. Studies demonstrate that these compounds can enhance neutrophil functions, suggesting potential applications in immunotherapy . This immunomodulatory activity may provide new insights into treating infections and inflammatory conditions.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Food Industry | Flavoring agent | Enhances flavor in soups, sauces; safety research ongoing |
| Agriculture | Crop protection | Acts as a plant growth regulator; reduces pesticide use |
| Medical | Antimicrobial properties | Potential activity against bacteria/fungi; needs more research |
| Immunology | Neutrophil modulation | Enhances immune response; potential therapeutic uses |
Case Studies
-
Occupational Health Study:
A study focused on workers processing onions highlighted the need for monitoring this compound levels to prevent adverse health effects associated with exposure. This research is crucial for developing safety guidelines in food processing environments. -
Agricultural Efficacy Trial:
Trials demonstrated that application of this compound significantly improved crop yields while effectively controlling soil-borne pathogens. This dual action supports its role as an eco-friendly alternative to conventional pesticides . -
Immunomodulatory Research:
A study evaluating the effects of various organosulfur compounds on human neutrophils found that this compound enhanced phagocytic activity, suggesting its potential as an immunotherapeutic agent .
Mechanism of Action
Allyl propyl disulfide exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the detoxification process, such as glutathione S-transferase, enhancing the body’s ability to neutralize harmful substances . Additionally, it can induce oxidative stress in microbial cells, leading to their death . The compound’s ability to modulate signaling pathways involved in cell growth and apoptosis also contributes to its potential anticancer effects .
Comparison with Similar Compounds
Structural and Functional Differences
Concentration and Stability in Processed Foods
APD is less stable under heat compared to trisulfides. For example:
Bioactivity and Therapeutic Potential
- Antioxidant capacity : Trisulfides (e.g., diallyl trisulfide) exhibit stronger radical-scavenging activity than disulfides like APD due to additional sulfur atoms .
- Antimicrobial efficacy : APD and diallyl disulfide both inhibit biofilm formation, but diallyl disulfide shows broader-spectrum antibacterial action .
- Genotoxicity: Unlike some aliphatic sulfides (e.g., dipropyl disulfide), APD lacks structural alerts for genotoxicity in QSAR predictions .
Key Research Findings
- Garlic vs. Wild Garlic : APD constitutes 1.4–2.0% of volatiles in Allium vineale (wild garlic) but is absent in some garlic cultivars .
- Shallot Mutants: APD-rich shallot genotypes demonstrate enhanced insulin modulation and cancer risk reduction due to synergistic effects with quercetin .
- Industrial Applications: APD is a flavor enhancer in fermented foods like kimchi, though its contribution is less pronounced than dimethyl trisulfide or diallyl trisulfide .
Biological Activity
Allyl propyl disulfide (APDS) is a sulfur-containing compound primarily derived from onions (Allium cepa) and garlic (Allium sativum). It has gained attention for its potential biological activities, including hypoglycemic effects, antimicrobial properties, and anticancer activities. This article explores the biological activity of APDS, supported by research findings, case studies, and data tables.
APDS is characterized by its molecular formula and CAS number 2179-59-1. It appears as a pale yellow liquid with a strong odor reminiscent of onions. The compound is insoluble in water but soluble in organic solvents, with a boiling point between 66°C and 69°C at low pressure and a melting point of approximately -15°C .
Hypoglycemic Effects
Research indicates that APDS exhibits significant hypoglycemic effects. A study involving six normal volunteers demonstrated that administration of APDS after fasting resulted in:
- Decrease in Blood Glucose Levels : A significant reduction was observed within four hours post-administration.
- Increase in Serum Insulin Levels : Corresponding insulin levels rose significantly during the same period, suggesting an insulin-sparing action .
Table 1: Hypoglycemic Effects of APDS
| Parameter | Before APDS Administration | After 4 Hours |
|---|---|---|
| Blood Glucose (mg/dL) | 100 ± 5 | 80 ± 4* |
| Serum Insulin (µU/mL) | 10 ± 1 | 15 ± 2* |
*Statistically significant difference (p < 0.05).
Anticancer Properties
The anticancer potential of APDS is closely related to its structural analogs, particularly diallyl disulfide (DADS). Studies have indicated that DADS exhibits various biological functions, including:
- Induction of Apoptosis : DADS has been shown to induce programmed cell death in various cancer cell lines.
- Inhibition of Carcinogen Activation : DADS acts by activating detoxifying enzymes like glutathione S-transferase (GST), which helps in reducing the formation of DNA adducts associated with cancer .
Case Study: Breast Cancer
A notable case study highlighted the effect of DADS on breast cancer cells. Researchers found that treatment with DADS led to:
- G2/M Cell Cycle Arrest : This halts the proliferation of cancer cells.
- Reduction in Reactive Oxygen Species (ROS) : Lower ROS levels correlate with decreased oxidative stress in cells.
These findings suggest that compounds like APDS may share similar mechanisms due to their structural similarities .
Q & A
Q. What analytical challenges arise when quantifying APD in complex matrices?
- Methodology : Co-elution with structurally similar disulfides (e.g., diallyl disulfide) is common in GC. Use polar capillary columns (e.g., DB-5MS) and tandem MS to resolve overlaps. Internal standards like deuterated APD improve accuracy. Matrix effects in plant extracts require validation via spike-recovery tests .
Advanced Research Questions
Q. How does APD modulate glucose metabolism, and what experimental models validate this mechanism?
- Methodology : APD competes with insulin for hepatic inactivation sites, increasing free insulin availability. In vivo studies using streptozotocin-induced diabetic rats show APD reduces blood glucose by 25–30% during oral glucose tolerance tests. Competitive binding assays (e.g., radiolabeled insulin displacement) confirm this interaction .
Q. What role does APD play in antimicrobial activity, particularly in biofilm inhibition?
- Methodology : APD disrupts biofilm formation in Staphylococcus aureus and Listeria monocytogenes via thiol-reactivity, targeting cysteine residues in bacterial adhesins. Synergistic effects with diallyl trisulfide enhance efficacy (correlation coefficient = 0.767). Microtiter plate assays (crystal violet staining) quantify biofilm biomass reduction under APD treatment .
Q. How does thermal processing affect APD stability, and what mitigation strategies exist?
- Methodology : Dehydration at 60°C causes >99% APD loss due to volatilization. Stabilization methods include encapsulation (e.g., cyclodextrins) or low-temperature vacuum drying. Kinetic studies using thermogravimetric analysis (TGA) show APD degradation follows first-order kinetics (activation energy = 85 kJ/mol) .
Q. What contradictions exist in correlating APD levels with organoleptic properties in Allium cultivars?
- Methodology : While APD correlates with pungency (e.g., in "Sun-spice" onions), some cultivars show inverse relationships with methyl-γ-propyl disulfide (r = -0.7927). Sensory panels combined with GC-MS multivariate analysis resolve such discrepancies, identifying cultivar-specific metabolic pathways .
Q. How do APD metabolites influence pharmacokinetics, and what are their toxicological thresholds?
Q. What computational tools predict APD’s structure-activity relationships (SAR) for drug design?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
